molecular formula C8H14O2 B1433127 6-Oxaspiro[2.5]octan-1-ylmethanol CAS No. 1384431-20-2

6-Oxaspiro[2.5]octan-1-ylmethanol

Cat. No.: B1433127
CAS No.: 1384431-20-2
M. Wt: 142.2 g/mol
InChI Key: JKZFXRMBOOPAPG-UHFFFAOYSA-N
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Description

6-Oxaspiro[2.5]octan-1-ylmethanol is a chemical compound belonging to the class of spirocyclic compounds. It is characterized by a spirocyclic structure where a tetrahydrofuran ring is fused to a cyclopentane ring, with a methanol group attached to the spiro carbon. This compound is a colorless liquid with a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol.

Scientific Research Applications

6-Oxaspiro[2.5]octan-1-ylmethanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it’s harmful if swallowed, inhaled, or in contact with skin . The compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

6-Oxaspiro[2.5]octan-1-ylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the transfer of electrons, leading to changes in the oxidation state of the molecules involved. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that are crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in either inhibition or activation of the target molecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA molecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been noted, where a certain dosage is required to elicit a measurable biological response. At very high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidation-reduction reactions, facilitated by oxidoreductases. These reactions lead to the formation of intermediate metabolites, which can further participate in other biochemical processes. The presence of this compound can also affect the levels of certain metabolites, influencing the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biological activity, as its localization within cells determines its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells is essential for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[2.5]octan-1-ylmethanol typically involves the following steps:

    Formation of the Spirocyclic Structure: The spirocyclic structure can be formed through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide. This reaction often requires the use of a strong acid or base as a catalyst.

    Introduction of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group is replaced by a methanol group. This reaction may require the use of a suitable reagent, such as methanol or a methanol derivative, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions under controlled temperature and pressure conditions.

    Purification Techniques: Techniques such as distillation, crystallization, or chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[2.5]octan-1-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol or hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reaction is usually performed under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride, phosphorus tribromide, or alkyl halides are used for substitution reactions. The reaction conditions may vary depending on the desired product.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[2.5]octan-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The spirocyclic structure may allow it to bind to specific enzymes or receptors, modulating their activity.

    Modulation of Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[2.5]octane-1-methanol: A closely related compound with a similar spirocyclic structure.

    Spiro[2.5]octan-1-ylmethanol: Another spirocyclic compound with a different ring fusion pattern.

Uniqueness

6-Oxaspiro[2.5]octan-1-ylmethanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

6-oxaspiro[2.5]octan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZFXRMBOOPAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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